Raltegravir Potassium is the orally bioavailable potassium salt of a human immunodeficiency virus (HIV) integrase strand transfer inhibitor (HIV-1 INSTI) with HIV-1 antiviral activity. Raltegravir binds to and inhibits integrase, an HIV enzyme that inserts viral genetic material into the genetic material of the infected human cell. Inhibition of integrase prevents insertion of HIV DNA into the human DNA genome, thus blocking HIV replication.
A pyrrolidinone derivative and HIV INTEGRASE INHIBITOR that is used in combination with other ANTI-HIV AGENTS for the treatment of HIV INFECTION.
See also: Raltegravir (has active moiety); Lamivudine; raltegravir potassium (component of).
Raltegravir potassium
CAS No.: 871038-72-1
Cat. No.: VC0548945
Molecular Formula: C20H20FKN6O5
Molecular Weight: 482.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 871038-72-1 |
---|---|
Molecular Formula | C20H20FKN6O5 |
Molecular Weight | 482.5 g/mol |
IUPAC Name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate |
Standard InChI | InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 |
Standard InChI Key | IFUKBHBISRAZTF-UHFFFAOYSA-M |
SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Canonical SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Appearance | solid powder |
Chemical and Pharmaceutical Properties of Raltegravir Potassium
Structural and Physicochemical Characteristics
Raltegravir potassium (C20H21FN6O5·K) is a white to off-white crystalline powder with a molecular weight of 482.52 g/mol. Its structure includes a diketo acid moiety critical for binding to the integrase enzyme. The compound exhibits pH-dependent solubility, with higher solubility in alkaline conditions and instability in acidic environments . This sensitivity necessitates specialized formulations to prevent precipitation or degradation in the stomach, where pH ranges from 1.5 to 3.5.
Formulation Strategies to Enhance Stability
To address pH sensitivity, formulations incorporate non-gelling polymers such as polymethacrylates (e.g., Eudragit RL PO) or polyethylene oxide. These polymers delay drug release in acidic media, reducing peak plasma concentrations (Cmax) and extending time to maximum concentration (Tmax). For example, a comparative dissolution study demonstrated that tablets with non-gelling polymers released only 41% of the drug in 15 minutes under simulated gastric conditions (0.001N HCl), versus 59% for formulations without such polymers . This controlled release minimizes dose dumping and intersubject variability, critical for maintaining therapeutic efficacy .
Table 1: Dissolution Profiles of Raltegravir Potassium Tablets
Time (min) | % Release (Without Polymer) | % Release (With Polymer) |
---|---|---|
15 | 59 | 41 |
30 | 76 | 60 |
45 | 71 | 75 |
60 | 48 | 82 |
90 | 31 | 85 |
Data adapted from patent US9968607B2 .
Pharmacokinetic Profile and Variability
Dose Optimization in Pediatric Populations
Clinical trials (e.g., IMPAACT P1066) established weight-based dosing for children aged 2–18 years. For example:
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≥25 kg: 400 mg twice daily (adult tablet)
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<25 kg: 6 mg/kg twice daily (chewable tablet)
Pharmacokinetic data from 95 pediatric subjects showed geometric mean (GM) trough concentrations (C12h) of 332.6 nM for poloxamer tablets and 452.3 nM for chewable formulations, both exceeding the target of 33 nM . Despite high variability, these doses achieved comparable exposure to adults, supporting their regulatory approval .
Table 2: Steady-State PK Parameters in Pediatric Cohorts
Cohort | Formulation | C12h (nM, GM) | AUC0-12h (μM·hr, GM) | CV% (AUC) |
---|---|---|---|---|
1 | Poloxamer Tablet | 332.6 | 15.7 | 78.3 |
2 | Chewable Tablet | 452.3 | 18.9 | 45.6 |
Data derived from FDA clinical review documents .
Clinical Efficacy in Treatment-Experienced Populations
Virologic Suppression in Pediatric Trials
In the Phase II trial P1066, 53% of pediatric subjects achieved HIV RNA <50 copies/mL at Week 24, with no significant differences across age cohorts (50–56%) . This aligns with adult trials (e.g., BENCHMRK), where 63% of treatment-experienced adults attained virologic suppression . Subgroup analyses confirmed consistent efficacy regardless of baseline viral load or prior ART exposure.
Long-Term Durability of Response
Extended follow-up data (48–96 weeks) demonstrated sustained efficacy, with 72% of subjects maintaining HIV RNA <400 copies/mL at Week 96. Viral rebound occurred predominantly in patients with suboptimal adherence or emergent resistance mutations (e.g., Q148H/K/R) .
Innovations in Tablet Manufacturing
Extrusion-Spheronization Techniques
Patent US9968607B2 details a method for producing stable tablets via extrusion-spheronization. Key steps include:
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Granulating raltegravir potassium with microcrystalline cellulose and lactose.
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Extruding and spheronizing the mixture to form uniform granules.
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Compressing granules with magnesium stearate for lubrication.
This process enhances content uniformity and reduces friability, critical for pediatric chewable tablets .
Table 3: Example Tablet Composition (Mg/Tablet)
Ingredient | Quantity |
---|---|
Raltegravir Potassium | 434.4 |
Microcrystalline Cellulose | 254.3 |
Lactose Monohydrate | 25.0 |
Eudragit RL PO | 8.7 |
Magnesium Stearate | 8.7 |
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